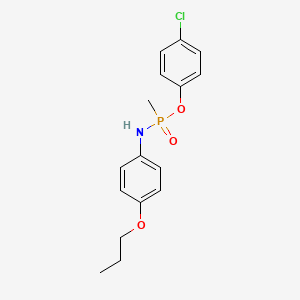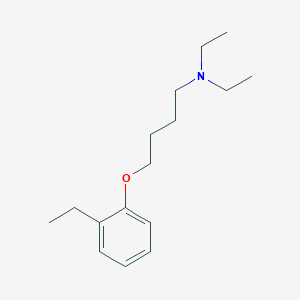
4-chlorophenyl P-methyl-N-(4-propoxyphenyl)phosphonamidoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chlorophenyl P-methyl-N-(4-propoxyphenyl)phosphonamidoate, also known as CPPP, is a synthetic compound that has been widely used in scientific research for its unique properties. CPPP is a phosphonate ester that contains a chlorophenyl group, a methyl group, and a propoxyphenyl group. This compound has been found to have a wide range of applications in various fields of research, including biochemistry, pharmacology, and toxicology.
Mechanism of Action
4-chlorophenyl P-methyl-N-(4-propoxyphenyl)phosphonamidoate works by inhibiting the activity of acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, 4-chlorophenyl P-methyl-N-(4-propoxyphenyl)phosphonamidoate increases the levels of acetylcholine in the brain, leading to improved cognitive function. This mechanism of action has also been found to be useful in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects:
4-chlorophenyl P-methyl-N-(4-propoxyphenyl)phosphonamidoate has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. It has also been found to have antioxidant properties, which can protect against oxidative stress and reduce the risk of neurodegenerative diseases. Additionally, 4-chlorophenyl P-methyl-N-(4-propoxyphenyl)phosphonamidoate has been found to have anti-inflammatory properties, which can reduce the risk of chronic diseases such as arthritis and cancer.
Advantages and Limitations for Lab Experiments
4-chlorophenyl P-methyl-N-(4-propoxyphenyl)phosphonamidoate has several advantages for use in lab experiments. It is a highly potent inhibitor of acetylcholinesterase, making it a useful tool for studying the nervous system. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, 4-chlorophenyl P-methyl-N-(4-propoxyphenyl)phosphonamidoate also has some limitations. It can be toxic at high doses, and its use in animal studies may be limited by ethical concerns.
Future Directions
There are several future directions for research involving 4-chlorophenyl P-methyl-N-(4-propoxyphenyl)phosphonamidoate. One area of interest is the development of new acetylcholinesterase inhibitors based on the structure of 4-chlorophenyl P-methyl-N-(4-propoxyphenyl)phosphonamidoate. Researchers are also exploring the use of 4-chlorophenyl P-methyl-N-(4-propoxyphenyl)phosphonamidoate in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, there is interest in exploring the potential use of 4-chlorophenyl P-methyl-N-(4-propoxyphenyl)phosphonamidoate in the development of new drugs for the treatment of cancer and other chronic diseases.
Conclusion:
In conclusion, 4-chlorophenyl P-methyl-N-(4-propoxyphenyl)phosphonamidoate is a synthetic compound that has been widely used in scientific research for its unique properties. It has been found to be a potent inhibitor of acetylcholinesterase, with a range of potential applications in the study of neurodegenerative diseases and other chronic conditions. While there are some limitations to its use, 4-chlorophenyl P-methyl-N-(4-propoxyphenyl)phosphonamidoate remains a valuable tool for researchers in a variety of fields.
Synthesis Methods
The synthesis of 4-chlorophenyl P-methyl-N-(4-propoxyphenyl)phosphonamidoate involves the reaction of 4-chlorophenyl phosphonic dichloride with 4-propoxyaniline in the presence of a base. The resulting product is then treated with methyl iodide to obtain 4-chlorophenyl P-methyl-N-(4-propoxyphenyl)phosphonamidoate. This synthesis method has been optimized to produce high yields of pure 4-chlorophenyl P-methyl-N-(4-propoxyphenyl)phosphonamidoate, making it a cost-effective and reliable method for producing this compound.
Scientific Research Applications
4-chlorophenyl P-methyl-N-(4-propoxyphenyl)phosphonamidoate has been used extensively in scientific research, particularly in the field of biochemistry. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. This property has led to its use in the study of Alzheimer's disease, where acetylcholinesterase inhibitors are used to improve cognitive function in patients.
properties
IUPAC Name |
N-[(4-chlorophenoxy)-methylphosphoryl]-4-propoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClNO3P/c1-3-12-20-15-10-6-14(7-11-15)18-22(2,19)21-16-8-4-13(17)5-9-16/h4-11H,3,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEDJXCIWZFOMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NP(=O)(C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClNO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-fluorophenyl)-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-1,2,4-triazin-3-amine](/img/structure/B5223164.png)
![N-[2-(2,3,6-trimethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5223170.png)
![1-acetyl-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5223178.png)




![methyl 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-L-prolinate](/img/structure/B5223238.png)
![2-[4-chloro-3-(1-pyrrolidinylcarbonyl)phenyl]-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5223251.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5223257.png)
![11-(3,4-dimethoxyphenyl)-10-propionyl-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5223260.png)

![2-(2-methoxyphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5223273.png)
![1-[(4-methylphenyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5223276.png)